5-Bromo-8-chloroisoquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-chloroisoquinolin-3-amine is a chemical compound with the molecular formula C9H6BrClN2 and a molecular weight of 257.51 g/mol It is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-chloroisoquinolin-3-amine typically involves the bromination and chlorination of isoquinoline derivatives. One common method involves the use of elemental bromine and aluminum chloride as a catalyst to achieve bromination . The reaction conditions often require careful control of temperature and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-chloroisoquinolin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are commonly used.
Common Reagents and Conditions
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-8-chloroisoquinolin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-8-chloroisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromoisoquinoline
- 8-Chloroisoquinoline
- 5-Bromo-8-nitroisoquinoline
Uniqueness
5-Bromo-8-chloroisoquinolin-3-amine is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring. This dual substitution pattern imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H6BrClN2 |
---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
5-bromo-8-chloroisoquinolin-3-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-7-1-2-8(11)6-4-13-9(12)3-5(6)7/h1-4H,(H2,12,13) |
InChI Key |
IQYNTQHAMSYQJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(N=CC2=C1Cl)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.